molecular formula C9H16FNO4S B6151148 tert-butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate CAS No. 2169164-71-8

tert-butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate

Cat. No.: B6151148
CAS No.: 2169164-71-8
M. Wt: 253.29 g/mol
InChI Key: GQNVUSVLPSWRGZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate: is a chemical compound that features a tert-butyl group, a fluorosulfonyl group, and an azetidine ring

Preparation Methods

The synthesis of tert-butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the fluorosulfonyl group. One common synthetic route involves the reaction of a suitable azetidine precursor with a fluorosulfonylating agent under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like tin(II) chloride (SnCl2) to facilitate the reaction .

Chemical Reactions Analysis

tert-Butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorosulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(fluorosulfonyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form strong interactions with active sites, leading to inhibition or activation of the target molecule. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Properties

CAS No.

2169164-71-8

Molecular Formula

C9H16FNO4S

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl 2-(fluorosulfonylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-5-4-7(11)6-16(10,13)14/h7H,4-6H2,1-3H3

InChI Key

GQNVUSVLPSWRGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CS(=O)(=O)F

Purity

95

Origin of Product

United States

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